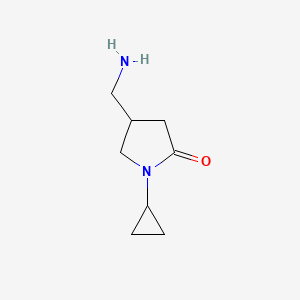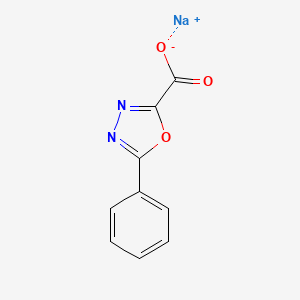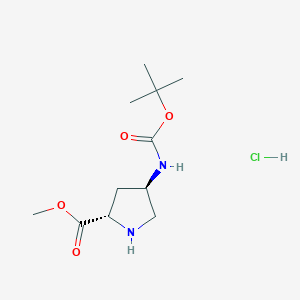![molecular formula C9H8N2O2 B1520722 1-Methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid CAS No. 934568-20-4](/img/structure/B1520722.png)
1-Methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid
Vue d'ensemble
Description
1-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is a chemical compound with a molecular weight of 176.17 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, which includes 1-Methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid, has been reported in scientific literature . The starting material 5-(tri uoromethyl)-1H-pyrrolo[2,3-b]pyridine was reacted with R-substituted aldehyde at 50 C to obtain the compounds .Molecular Structure Analysis
The IUPAC name of this compound is 1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid . The InChI code is 1S/C9H8N2O2/c1-11-3-2-6-4-7(9(12)13)5-10-8(6)11/h2-5H,1H3,(H,12,13) .Chemical Reactions Analysis
1H-pyrrolo[2,3-b]pyridine derivatives, including 1-Methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid, have been found to exhibit potent activities against FGFR1, 2, and 3 . This suggests that they may undergo chemical reactions with these receptors.Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid include a molecular weight of 176.17 . More specific properties such as melting point, boiling point, and density are not provided in the sources.Applications De Recherche Scientifique
Antibacterial Activity
1-Methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid derivatives have been synthesized and evaluated for their antibacterial properties. A study demonstrated that specific analogs exhibit antibacterial activity in vitro, indicating potential applications in developing new antimicrobial agents (Toja et al., 1986).
Supramolecular Chemistry
Research into pyrazinic and pyridine carboxylic acids, including analogs related to 1-Methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid, has provided insights into supramolecular synthons and crystal engineering. These studies reveal how carboxylic acid-pyridine interactions can influence molecular assembly, with implications for designing new materials and understanding molecular recognition processes (Vishweshwar et al., 2002).
Anti-inflammatory and Analgesic Activity
Derivatives of 1-Methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid have been synthesized and tested for their anti-inflammatory and analgesic activities. These studies contribute to the search for new therapeutic agents with improved safety and efficacy profiles for treating pain and inflammation (Muchowski et al., 1985).
Structural and Vibrational Analysis
Theoretical and experimental investigations have explored the structure and vibrational spectra of compounds related to 1-Methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid. These studies provide a deeper understanding of the molecular properties and behaviors of such compounds, aiding in the design of new molecules with desired characteristics (Bahgat et al., 2009).
Chemical Extraction and Separation Techniques
Research on the extraction of pyridine carboxylic acids using various techniques underscores the relevance of 1-Methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid in the purification and analysis of biochemical compounds. These studies offer insights into optimizing extraction processes for industrial applications (Kumar & Babu, 2009).
Decarboxylative Coupling Reactions
In the realm of synthetic chemistry, 1-Methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid and its derivatives serve as substrates in decarboxylative coupling reactions. These reactions facilitate the construction of complex molecules, highlighting the acid's utility in developing synthetic methodologies (Neely & Rovis, 2014).
Propriétés
IUPAC Name |
1-methylpyrrolo[2,3-b]pyridine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-11-3-2-6-4-7(9(12)13)5-10-8(6)11/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAEFMEIYIBNWLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=CC(=CN=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677993 | |
| Record name | 1-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid | |
CAS RN |
934568-20-4 | |
| Record name | 1-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(Cyclopropylmethyl)sulfinyl]acetic acid](/img/structure/B1520644.png)








![2-(2-Azabicyclo[2.2.1]hept-5-EN-2-YL)ethanol](/img/structure/B1520657.png)


